molecular formula C8H11N3O2 B8778991 Ethyl 2,6-diaminonicotinate

Ethyl 2,6-diaminonicotinate

Cat. No. B8778991
M. Wt: 181.19 g/mol
InChI Key: OKIQORABWAQGMT-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

To a solution of 2,6-diamino-4,5-dihydronicotinic acid ethyl ester described in Preparation Example A-13 (4.5 g, 24.6 mmol) in tetrahydrofuran (300 mL) was added 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (5.6 g, 24.7 mmol), which was then stirred for 40 minutes at room temperature. The residue obtained by concentrating the reaction solution was then purified by NH silica gel column chromatography (ethyl acetate) to obtain a solid of the target compound. This solid was washed with hexane and dried to obtain the title compound (3.1 g, 17.1 mmol, 69.5%).
Name
2,6-diamino-4,5-dihydronicotinic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
69.5%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH2:10][CH2:9][C:8]([NH2:11])=[N:7][C:6]=1[NH2:12])[CH3:2].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCCC1>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[N:7][C:6]=1[NH2:12])[CH3:2]

Inputs

Step One
Name
2,6-diamino-4,5-dihydronicotinic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=C(N=C(CC1)N)N)=O
Step Two
Name
Quantity
5.6 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred for 40 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the reaction solution
CUSTOM
Type
CUSTOM
Details
was then purified by NH silica gel column chromatography (ethyl acetate)
CUSTOM
Type
CUSTOM
Details
to obtain a solid of the target compound
WASH
Type
WASH
Details
This solid was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(C1=C(N=C(C=C1)N)N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.1 mmol
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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